1,2,3,4-Tetrahydroquinoline-3-carboxamide
Overview
Description
1,2,3,4-Tetrahydroquinoline-3-carboxamide is a chemical compound with the CAS Number: 4138-23-2 . It has a molecular weight of 176.22 and is typically in powder form . It has been identified as a potent inhibitor of LPS-induced NF-κB transcriptional activity .
Synthesis Analysis
A two-step procedure has been reported for the synthesis of 1,2,3,4-tetrahydroquinolines . The procedure includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination .
Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetrahydroquinoline-3-carboxamide consists of 10 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The InChI code and key for this compound are available .
Chemical Reactions Analysis
1,2,3,4-Tetrahydroquinolines have been identified as potent inhibitors of LPS-induced NF-κB transcriptional activity . A series of novel derivatives of 1,2,3,4-tetrahydroquinolines have been synthesized and evaluated for their in vitro activity against human cancer cell lines .
Physical And Chemical Properties Analysis
1,2,3,4-Tetrahydroquinoline-3-carboxamide is a powder with a molecular weight of 176.22 . It has a melting point of 119-121°C . The compound has a topological polar surface area of 55.1 Ų .
Scientific Research Applications
Chemistry and Synthesis : Tetrahydroquinoline, including derivatives like 1,2,3,4-Tetrahydroquinoline-3-carboxamide, is a fundamental nitrogen-containing heterocycle widespread in nature and present in a broad variety of pharmacologically active compounds. Significant progress has been made in the chemistry of tetrahydroquinolines, especially in their synthesis methods. This progress is crucial for developing new pharmacological agents and understanding the chemical properties of these compounds.
Pharmacological Applications : Although specific details about 1,2,3,4-Tetrahydroquinoline-3-carboxamide weren't available in the sources I could access, tetrahydroquinoline and its derivatives have been explored for various pharmacological applications. This includes research on allosteric inhibitors of reverse transcriptase, expanding the tetrahydroquinoline pharmacophore for diverse biological activities, and studies on quinolines as antimalarials and other medicinal applications.
Biological Activity Studies : Various studies have been conducted to explore the biological activities of tetrahydroquinoline derivatives. This includes investigating their potential as anticancer and antimicrobial agents, as well as their role in medicinal chemistry for treating various health conditions.
The research into 1,2,3,4-Tetrahydroquinoline-3-carboxamide and its related compounds is supported and documented by reputable scientific resources such as PubChem (https://pubchem.ncbi.nlm.nih.gov/compound/1_2_3_4-Tetrahydroquinoline-3-carboxamide) and PubMed (https://pubmed.ncbi.nlm.nih.gov/), where detailed studies and articles can be found. These resources provide comprehensive information about the chemical properties, synthesis methods, and biological activities of these compounds, contributing significantly to scientific knowledge and potential applications in various fields.
Future Directions
properties
IUPAC Name |
1,2,3,4-tetrahydroquinoline-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-10(13)8-5-7-3-1-2-4-9(7)12-6-8/h1-4,8,12H,5-6H2,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYENCZIONJUOSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC2=CC=CC=C21)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701261462 | |
Record name | 3-Quinolinecarboxamide, 1,2,3,4-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701261462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydroquinoline-3-carboxamide | |
CAS RN |
4138-23-2 | |
Record name | 3-Quinolinecarboxamide, 1,2,3,4-tetrahydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4138-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Quinolinecarboxamide, 1,2,3,4-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701261462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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